Cas no 2408972-58-5 (tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate)

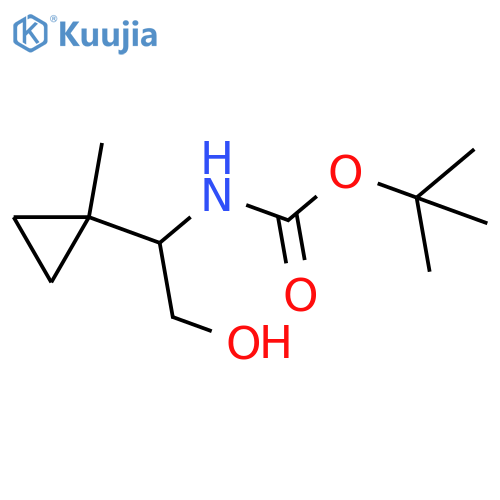

2408972-58-5 structure

商品名:tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate

tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate

- tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate

- EN300-1664782

- 2408972-58-5

-

- インチ: 1S/C11H21NO3/c1-10(2,3)15-9(14)12-8(7-13)11(4)5-6-11/h8,13H,5-7H2,1-4H3,(H,12,14)

- InChIKey: WAVAYNHTIPEDCC-UHFFFAOYSA-N

- ほほえんだ: OCC(C1(C)CC1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 215.15214353g/mol

- どういたいしつりょう: 215.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.078±0.06 g/cm3(Predicted)

- ふってん: 323.4±25.0 °C(Predicted)

- 酸性度係数(pKa): 12.02±0.46(Predicted)

tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1664782-0.25g |

tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate |

2408972-58-5 | 0.25g |

$972.0 | 2023-06-04 | ||

| Enamine | EN300-1664782-100mg |

tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate |

2408972-58-5 | 100mg |

$615.0 | 2023-09-21 | ||

| Enamine | EN300-1664782-2500mg |

tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate |

2408972-58-5 | 2500mg |

$1370.0 | 2023-09-21 | ||

| Enamine | EN300-1664782-1.0g |

tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate |

2408972-58-5 | 1g |

$1057.0 | 2023-06-04 | ||

| Enamine | EN300-1664782-2.5g |

tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate |

2408972-58-5 | 2.5g |

$2071.0 | 2023-06-04 | ||

| Enamine | EN300-1664782-5.0g |

tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate |

2408972-58-5 | 5g |

$3065.0 | 2023-06-04 | ||

| Enamine | EN300-1664782-0.05g |

tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate |

2408972-58-5 | 0.05g |

$888.0 | 2023-06-04 | ||

| Enamine | EN300-1664782-250mg |

tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate |

2408972-58-5 | 250mg |

$642.0 | 2023-09-21 | ||

| Enamine | EN300-1664782-500mg |

tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate |

2408972-58-5 | 500mg |

$671.0 | 2023-09-21 | ||

| Enamine | EN300-1664782-1000mg |

tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate |

2408972-58-5 | 1000mg |

$699.0 | 2023-09-21 |

tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

2408972-58-5 (tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate) 関連製品

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量